molecular formula C28H26FN3O2 B2909486 (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1358632-35-5

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2909486
M. Wt: 455.533
InChI Key: FFDHTEHYXYBMLJ-UHFFFAOYSA-N
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Description

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, also known as BFPM, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone' involves the reaction of 4-(Benzyloxy)aniline with 6-fluoro-3-iodoquinoline, followed by the reaction of the resulting intermediate with piperidin-1-ylmethanone.

Starting Materials
4-(Benzyloxy)aniline, 6-fluoro-3-iodoquinoline, piperidin-1-ylmethanone, Pd(OAc)2, K2CO3, CuI, DMF, THF, EtOH, NaBH4, HCl

Reaction
Step 1: 4-(Benzyloxy)aniline is reacted with CuI, K2CO3, and DMF in THF to form the corresponding aryl iodide intermediate., Step 2: The aryl iodide intermediate is then reacted with 6-fluoro-3-iodoquinoline in the presence of Pd(OAc)2 and K2CO3 in DMF to form the desired intermediate., Step 3: The intermediate is then reacted with piperidin-1-ylmethanone in the presence of NaBH4 and HCl in EtOH to form the final product.

Scientific Research Applications

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-tumor activity in breast cancer cells, as well as anti-inflammatory properties in animal models of inflammation. Moreover, (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Biochemical And Physiological Effects

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in various scientific research studies. It has been found to induce cell death in breast cancer cells, inhibit the production of inflammatory cytokines in animal models of inflammation, and inhibit the growth of bacteria and fungi. Moreover, (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, making it an interesting subject for scientific research. Moreover, (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have toxic effects. However, (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which may make it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which may make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone. One potential avenue of research is to investigate its potential as a therapeutic agent for breast cancer and other types of cancer. Another direction is to study its anti-inflammatory properties in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, further research could be conducted to explore its potential as a new antibiotic, with the aim of developing new treatments for bacterial and fungal infections. Finally, more studies are needed to elucidate the mechanism of action of (4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, which may provide new insights into its potential therapeutic applications.

properties

IUPAC Name

[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O2/c29-21-9-14-26-24(17-21)27(25(18-30-26)28(33)32-15-5-2-6-16-32)31-22-10-12-23(13-11-22)34-19-20-7-3-1-4-8-20/h1,3-4,7-14,17-18H,2,5-6,15-16,19H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDHTEHYXYBMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((4-(Benzyloxy)phenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

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